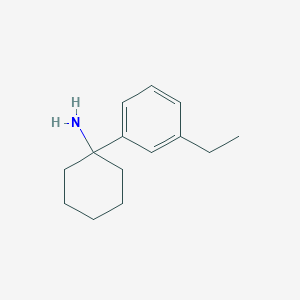

1-(3-Ethylphenyl)cyclohexanamine

Description

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

1-(3-ethylphenyl)cyclohexan-1-amine |

InChI |

InChI=1S/C14H21N/c1-2-12-7-6-8-13(11-12)14(15)9-4-3-5-10-14/h6-8,11H,2-5,9-10,15H2,1H3 |

InChI Key |

DYJNFNKNYTVGOY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C2(CCCCC2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Below is a comparative analysis of 1-(3-Ethylphenyl)cyclohexanamine with key structural analogs:

Physicochemical and Functional Comparisons

- Lipophilicity : The 3-ethylphenyl group in the target compound enhances lipophilicity compared to polar substituents like chlorine () or heterocycles (). This property may improve blood-brain barrier penetration in bioactive analogs.

- In contrast, electron-withdrawing groups like Cl () or F () reduce aromatic electron density.

- Volatility : While Henry’s Law constants for the target compound are unavailable, analogs like 2-ethylhexylamine (Henry’s constant: 3.7×10⁻¹; ) suggest moderate volatility, likely higher than polar derivatives like dopamine HCl ().

Preparation Methods

Catalytic Reductive Amination of 3-Ethylphenylcyclohexanone

One of the most direct and industrially relevant approaches to synthesize 1-(3-Ethylphenyl)cyclohexanamine involves the reductive amination of the corresponding ketone, 3-ethylphenylcyclohexanone, with ammonia or ethylamine under catalytic hydrogenation conditions.

Method Overview:

- Reactants: 3-Ethylphenylcyclohexanone and ethylamine (or ammonia).

- Catalyst: Palladium on carbon (Pd/C) or carboplatin.

- Solvent: Alcohols such as methanol, ethanol, isopropanol, or tetrahydrofuran.

- Conditions: Hydrogen atmosphere at 0.5–5 MPa pressure, temperature range 30–150 °C.

- Procedure: The amine solution and solvent are charged into a high-pressure autoclave, air is purged with nitrogen, hydrogen is introduced, and the ketone is pumped in gradually. The mixture is stirred continuously during the reaction time (1–10 hours).

- Workup: After completion, the catalyst is filtered off, and the product is purified by distillation or chromatography.

Research Findings:

- A patent (CN103435494A) describes this method for N-ethyl cyclohexylamine, which is structurally analogous to 1-(3-Ethylphenyl)cyclohexanamine, indicating the applicability of this approach for aryl-substituted cyclohexanamine derivatives.

- The process yields high purity product (~99.2%) with good recovery (~92.6%).

- The method is noted for simplicity, cost-effectiveness, and environmental friendliness due to mild conditions and recyclable catalysts.

| Parameter | Typical Value/Range |

|---|---|

| Catalyst | Pd/C (0.5–1 wt%) |

| Solvent | Methanol, ethanol, isopropanol, THF |

| Temperature | 30–150 °C |

| Pressure (H2) | 0.5–5 MPa |

| Reaction Time | 1–10 hours |

| Product Purity | ~99.2% |

| Yield | ~92.6% recovery |

Direct Amination via Primary Aromatic Amines and Cyclohexanone Derivatives

Another synthetic route involves the direct reaction of primary aromatic amines with cyclohexanone derivatives, followed by reductive amination or condensation.

- General Procedure: Primary amines are dissolved in polar aprotic solvents such as DMF and reacted with diketones or cyclohexanone under heating (around 85 °C) in the presence of hydroxylamine derivatives or other activating agents.

- Reaction Conditions: Stirring at elevated temperatures (80–85 °C) for 1.5 hours or more.

- Workup: Extraction with organic solvents (e.g., dichloromethane), washing, drying, and purification by column chromatography.

While this method is more commonly applied to pyrazole derivatives and other nitrogen heterocycles, it demonstrates the utility of primary amines in forming complex amine-containing molecules, which can be adapted for arylcyclohexanamine synthesis.

Notes on Alternative Synthetic Approaches

- Condensation Reactions: Condensation of aromatic amines with cyclohexylguanidines or related intermediates has been explored for related compounds, but these are less direct for 1-(3-Ethylphenyl)cyclohexanamine.

- Hydrogenation of Nitro Precursors: Reduction of nitro-substituted aromatic cyclohexyl compounds under catalytic hydrogenation can yield the corresponding amines, but regioselectivity and side reactions must be controlled.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Catalytic Reductive Amination | 3-Ethylphenylcyclohexanone + ethylamine | Pd/C, H2 (0.5–5 MPa), 30–150 °C | ~92.6% recovery, 99.2% purity | Industrially scalable, green process |

| Direct Amination with Diketones | Primary amines + diketones | DMF solvent, 85 °C, hydroxylamine derivatives | Moderate yields (30–40%) | More common for heterocyclic synthesis |

| Condensation with Guanidines | Aromatic amines + cyclohexylguanidines | Acid catalysis, condensation | Not directly reported | Less common for target compound |

Q & A

Q. In vitro assays :

- Radioligand binding : Assess affinity for NMDA, σ-1, or serotonin receptors.

- Calcium imaging : Measure receptor-mediated ion flux in neuronal cells.

Q. In vivo models :

- Rodent behavioral tests : Evaluate antidepressant or anxiolytic effects (e.g., forced swim test).

Comparative studies : Benchmark against known NMDA antagonists (e.g., ketamine) to contextualize potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.